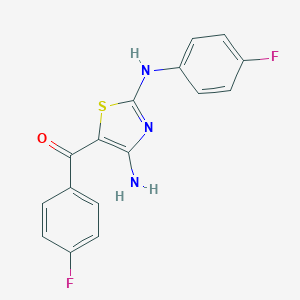
5-(4-FLUOROBENZOYL)-N2-(4-FLUOROPHENYL)-1,3-THIAZOLE-2,4-DIAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(4-fluoroanilino)-1,3-thiazol-5-ylmethanone is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(4-fluoroanilino)-1,3-thiazol-5-ylmethanone typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. This reaction forms the core thiazole structure.
Introduction of the Fluoroanilino Group: The fluoroanilino group can be introduced through a nucleophilic substitution reaction, where a fluoroaniline derivative reacts with the thiazole ring.
Amination: The amino group is introduced through a subsequent amination reaction, often involving the use of ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the fluoroanilino group to aniline derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the thiazole ring and the fluoroanilino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted thiazole and aniline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-Amino-2-(4-fluoroanilino)-1,3-thiazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for further investigation in medicinal chemistry.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and agrochemicals. Its unique chemical properties make it valuable for various applications.
Mechanism of Action
The mechanism of action of 4-Amino-2-(4-fluoroanilino)-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone
- 4-Amino-2-(4-bromoanilino)-1,3-thiazol-5-ylmethanone
- 4-Amino-2-(4-methoxyanilino)-1,3-thiazol-5-ylmethanone
Uniqueness
The uniqueness of 4-Amino-2-(4-fluoroanilino)-1,3-thiazol-5-ylmethanone lies in its fluoroanilino groups. The presence of fluorine atoms can significantly alter the compound’s chemical and biological properties, such as increasing its metabolic stability and enhancing its binding affinity to specific targets. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H11F2N3OS |
|---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
[4-amino-2-(4-fluoroanilino)-1,3-thiazol-5-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C16H11F2N3OS/c17-10-3-1-9(2-4-10)13(22)14-15(19)21-16(23-14)20-12-7-5-11(18)6-8-12/h1-8H,19H2,(H,20,21) |
InChI Key |
AMJYXOVANRJRNX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C2=C(N=C(S2)NC3=CC=C(C=C3)F)N)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(N=C(S2)NC3=CC=C(C=C3)F)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















